(5E)-5-(2-chlorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, chlorophenyl, and iodophenyl groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of (5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 4-iodo-2-methylaniline, followed by cyclization with thioglycolic acid to form the thiazolidinone ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
(5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic benefits .
Comparison with Similar Compounds
When compared to similar compounds, (5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups. Similar compounds include:
4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for other compounds.
2-Phenylethylamine: Commonly used in the synthesis of pharmaceuticals and as a neurotransmitter.
Properties
Molecular Formula |
C18H14ClIN2OS2 |
---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-[(4-iodo-2-methylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14ClIN2OS2/c1-11-8-13(20)6-7-15(11)21-10-22-17(23)16(25-18(22)24)9-12-4-2-3-5-14(12)19/h2-9,21H,10H2,1H3/b16-9+ |
InChI Key |
YEEJXEAGOPJJIT-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Origin of Product |
United States |
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